1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]
Description
Chemical Structure and Key Features 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone] (CAS: 303985-17-3) is a synthetic indole derivative characterized by a 3,4-dichlorobenzyl group at the N1 position of the indole ring and a hydrazone substituent at the C3 position linked to a 3-chlorophenyl moiety. Its molecular formula is C21H15Cl2N3O, with a molecular weight of 396.27 g/mol . The compound is notable for its structural similarity to bioactive indole derivatives, particularly those targeting apoptosis and enzyme inhibition.
Synthesis The compound is synthesized via hydrazone formation by reacting 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione with 3-chlorophenylhydrazine under acidic conditions. A related procedure involves refluxing in ethanol with catalytic HCl, followed by recrystallization .
Biological Activity
This compound is a potent apoptosis activator, enhancing procaspase-9 processing and caspase-3 activation. It promotes cytochrome c-dependent oligomerization of Apaf-1 into apoptosomes, showing cytostatic effects in leukemia cell lines (IC50: 4–9 µM) .
Properties
IUPAC Name |
3-[(3-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O/c22-14-4-3-5-15(11-14)25-26-20-16-6-1-2-7-19(16)27(21(20)28)12-13-8-9-17(23)18(24)10-13/h1-11,28H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZCNCFSRSAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (3E)-3-[2-(3-chlorophenyl)hydrazin-1-ylidene]-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects
Chemical Reactions Analysis
Key Reaction Pathway:
Reaction Conditions:
- Solvent : Ethanol or methanol
- Catalyst : Conc. HSO or glacial acetic acid
- Temperature : Reflux (70–80°C)
- Time : 2–4 hours .
Characterization Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 430.7 g/mol | |
| SMILES | C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC=CC=C4Cl |
Reactivity of the Hydrazone Moiety
The hydrazone group (–NH–N=) is reactive toward electrophilic and nucleophilic agents , enabling diverse transformations:
Cyclization Reactions
Hydrazones derived from isatin undergo cyclization to form heterocycles. For example, under Vilsmeier-Haack conditions (POCl/DMF), hydrazones cyclize to form pyrazole or triazole derivatives .
Example Reaction :
Oxidation/Reduction
- Oxidation : The hydrazone group can oxidize to form azo compounds (e.g., with KMnO) or undergo cleavage to regenerate the parent carbonyl .
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the hydrazone to a hydrazine derivative .
Substitution Reactions on the Aromatic Rings
The 3,4-dichlorobenzyl and 3-chlorophenyl groups participate in electrophilic substitution, though reactivity is reduced due to electron-withdrawing chlorine atoms. Examples include:
Halogenation
Under Friedel-Crafts conditions, chlorination or bromination may occur at the para positions of the benzene rings .
Nitration
Nitration (HNO, HSO) introduces nitro groups, enhancing electron deficiency for further functionalization .
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acids/bases via hydrolysis of the hydrazone bond . Photodegradation studies suggest moderate stability under UV light .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione (Apoptosis Activator 2)
- Structure : Lacks the hydrazone moiety at C3.
- Activity : Exhibits similar apoptosome activation but lower specificity. IC50 values range from 4–9 µM in leukemia cells, comparable to the hydrazone derivative .
- Applications : Both compounds are research tools for studying caspase-dependent apoptosis pathways.
Comparison with 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-Trichlorophenyl)hydrazone]
- Structure : Features a trifluoromethylbenzyl group and a 2,4,6-trichlorophenylhydrazone substituent.
- Activity : Higher halogenation increases lipophilicity and target binding affinity. This compound shows enhanced cytotoxicity in solid tumor models but lacks caspase-specific activation data .
- Synthesis : Similar hydrazone formation protocol but requires halogenated precursors .
Comparison with Isatin Thiosemicarbazones (I-TSC, I-MTSC)
- Structure : Replaces the hydrazone group with thiosemicarbazone.
- Activity : I-TSC derivatives exhibit antiviral and tuberculostatic activity (MIC: 10–20 µg/mL for M. tuberculosis), unlike the apoptosis-focused hydrazone derivatives .
- Mechanism : Thiosemicarbazones inhibit ribonucleotide reductase, whereas hydrazones target apoptosome assembly .
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the key synthetic pathways for preparing 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione derivatives, and how can reaction conditions be optimized?
Methodological Answer:
- Friedel-Crafts Acylation : Used to introduce the 3,4-dichlorobenzyl group to the indole scaffold. For example, ketone intermediates are synthesized via Friedel-Crafts reactions using AlCl₃ as a catalyst and 1,2-dichlorobenzene as a reactant (see Scheme 1 in ).
- Hydrazone Formation : The hydrazone moiety is introduced by reacting the indole-2,3-dione carbonyl group with 3-chlorophenylhydrazine. This step often requires refluxing in polar aprotic solvents (e.g., DMF) and may involve acid catalysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are critical for isolating pure products. Melting points (e.g., 214–216°C in ) should be reported to confirm purity.
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the hydrazone bond (e.g., δ 9.16 ppm for NH in ) and aromatic substituents. DMSO-d₆ is commonly used for solubility.
- HRMS (ESI) : Validate molecular weight (e.g., m/z 477.9941 observed vs. 477.9950 calculated in ).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC over 1–3 months.
- Light Sensitivity : Expose to UV light (254 nm) and compare NMR spectra pre/post exposure to detect photodegradation products.
Advanced Research Questions
Q. What mechanistic strategies are used to study the compound’s apoptosis-inducing activity?
Methodological Answer:
- Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) in tumor cell lines (e.g., HepG2 or SKOV-3).
- Mitochondrial Membrane Potential (ΔΨm) : Use JC-1 staining () to evaluate cytochrome c release, a hallmark of apoptosome formation.
- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic Bcl-2 family members.
Q. How can structure-activity relationships (SAR) be explored for hydrazone derivatives?
Methodological Answer:
- Analog Synthesis : Systematically modify the hydrazone’s aryl group (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and evaluate cytotoxicity (IC₅₀) in cancer vs. normal cells (e.g., HUVEC in ).
- Molecular Docking : Model interactions with Apaf-1 or cytochrome c using software like AutoDock Vina. Compare binding energies of analogs.
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Conduct triplicate assays with standardized cell lines (e.g., from ATCC or authenticated repositories).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism.
Q. How are in vivo toxicity and pharmacokinetic profiles evaluated for this compound?
Methodological Answer:
- Rodent Models : Administer doses (e.g., 10–50 mg/kg) intraperitoneally to BALB/c mice. Monitor organ histopathology (liver, kidneys) and serum ALT/AST levels.
- Pharmacokinetics (PK) : Measure plasma concentration-time profiles via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability.
Key Challenges and Recommendations
- Synthetic Yield Variability : Optimize stoichiometry of hydrazine derivatives to reduce byproducts (e.g., excess hydrazine in ).
- Biological Data Reproducibility : Use standardized cell culture media and passage numbers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
